3-Amino-4-(pyridin-4-yl)benzoic acid
Description
Contextualizing Pyridine (B92270) and Benzoic Acid Scaffolds in Organic and Supramolecular Chemistry
Pyridine and benzoic acid are fundamental scaffolds in the realm of organic and supramolecular chemistry. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a common feature in a vast array of natural products, pharmaceuticals, and functional materials. researchgate.net Its nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions, making it a crucial component in the design of supramolecular assemblies and coordination complexes. rsc.org
Similarly, the benzoic acid moiety, an aromatic ring bearing a carboxylic acid group, is a classic building block in chemical synthesis. The carboxylic acid group is a versatile functional handle, capable of forming robust hydrogen bonds, particularly the well-defined carboxylic acid dimer synthon, and can be deprotonated to coordinate with metal cations in various modes (monodentate, bidentate, bridging), facilitating the construction of extended networks. researchwithrutgers.com The combination of these two scaffolds in a single molecule, as seen in pyridinyl-benzoic acids, creates bifunctional linkers that are extensively used in the construction of metal-organic frameworks (MOFs) and coordination polymers. rsc.orgresearchwithrutgers.com
The Significance of Amino-Substituted Benzoic Acids as Building Blocks in Chemical Synthesis
The introduction of an amino group onto the benzoic acid framework significantly expands its utility as a building block. Aminobenzoic acids are key components in a wide range of biologically active molecules and are used as precursors in the synthesis of pharmaceuticals and other functional organic materials. nih.gov The amino group provides an additional site for hydrogen bonding and can also act as a nucleophile or a coordination site for metal ions. Furthermore, the presence of the amino group can influence the electronic properties of the molecule, modulating the acidity of the carboxylic acid and the basicity of the pyridine nitrogen. In the context of MOFs, amino-functionalization of the organic linkers can lead to materials with enhanced properties, such as improved gas sorption selectivity and the potential for post-synthetic modification. nih.govnih.gov
Rationale for Academic Investigation of 3-Amino-4-(pyridin-4-yl)benzoic acid and its Derivatives
The specific regioisomeric arrangement of the functional groups in this compound makes it a particularly interesting target for academic investigation. The ortho positioning of the amino group relative to the pyridine ring and meta to the carboxylic acid creates a unique steric and electronic environment. This arrangement can influence the coordination behavior of the ligand with metal centers, potentially leading to novel network topologies and material properties.
A primary driver for the investigation of this compound is its potential as a versatile ligand for the synthesis of novel MOFs and coordination polymers. The nitrogen atom of the pyridine ring and the carboxylate group can coordinate to metal centers, while the amino group can serve as an additional coordination site or as a platform for post-synthetic modification, allowing for the fine-tuning of the properties of the resulting materials. Research in this area is often focused on developing materials with specific applications, such as gas storage, catalysis, and sensing. The photoluminescent properties of MOFs constructed from such ligands are also of significant interest for applications in chemical sensing and optoelectronics. researchwithrutgers.comrsc.org The study of a closely related precursor, 3-nitro-4-(pyridin-4-yl)benzoic acid, in the formation of MOFs highlights the importance of this structural motif in creating functional materials with interesting properties like selective gas adsorption and photoluminescence. nih.govnih.gov The conversion of the nitro group to an amino group in this compound is a key synthetic step to unlock new coordination possibilities and functionalities.
Structure
3D Structure
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
3-amino-4-pyridin-4-ylbenzoic acid |
InChI |
InChI=1S/C12H10N2O2/c13-11-7-9(12(15)16)1-2-10(11)8-3-5-14-6-4-8/h1-7H,13H2,(H,15,16) |
InChI Key |
PNGAOXVDTOIASM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)C2=CC=NC=C2 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 3 Amino 4 Pyridin 4 Yl Benzoic Acid and Its Analogs
Elucidation of Reaction Pathways and Transition State Analysis
The elucidation of reaction pathways for molecules like 3-amino-4-(pyridin-4-yl)benzoic acid typically involves a combination of experimental and computational methods. Common reactions for this type of bifunctional molecule include esterification or amidation at the carboxyl group, and acylation or alkylation at the amino group.
For instance, in an acid-catalyzed esterification reaction, the carboxylic acid is protonated to increase its electrophilicity, followed by a nucleophilic attack from an alcohol. The subsequent transition state would involve the formation of a tetrahedral intermediate. The reaction pathway for the esterification of p-aminobenzoic acid (PABA) with ethanol (B145695), a well-understood analog, proceeds through such a mechanism. This process is reversible, and the removal of water is often necessary to drive the reaction to completion.
Computational chemistry offers powerful tools for mapping these reaction pathways. Quantum chemical calculations can be employed to model the structures of reactants, intermediates, transition states, and products. nih.gov By calculating the potential energy surface, the lowest energy path for the reaction can be identified. For a molecule as complex as this compound, density functional theory (DFT) calculations could provide insights into the transition state geometries and activation energies for various reactions. Such studies would be invaluable in understanding how the pyridinyl and amino substituents influence the stability of intermediates and the energy barriers of transition states.
In some cases, unexpected reaction pathways can emerge. For example, studies on the related compound 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid have shown that it can undergo an oxidative ring-contracting rearrangement to form a phthalide–carboxamide system, a reaction for which a clear mechanistic elucidation is still needed. mdpi.com This highlights the potential for complex, non-intuitive reaction pathways in substituted aminobenzoic acids.
Kinetic Studies and Determination of Rate-Determining Steps
While specific kinetic data for the title compound is scarce, studies on the esterification of benzoic acid with butanol provide a useful reference. In one such study, the reaction was found to be first order with respect to benzoic acid. dnu.dp.uaresearchgate.net The activation energies for the forward and reverse reactions were determined to be 58.40 kJ·mol⁻¹ and 57.70 kJ·mol⁻¹, respectively. dnu.dp.uaresearchgate.net
| Kinetic Parameter | Value |
| Order with respect to Benzoic Acid | 1 |
| Activation Energy (Forward Reaction) | 58.40 kJ·mol⁻¹ |
| Activation Energy (Reverse Reaction) | 57.70 kJ·mol⁻¹ |
| Thermal Effect of Reaction | 622 J·mol⁻¹ |
This table presents kinetic data for the esterification of benzoic acid with 1-butyl alcohol, serving as an illustrative example for the types of parameters determined in kinetic studies. dnu.dp.uaresearchgate.net
For this compound, the electronic effects of the amino and pyridinyl groups would be expected to influence these kinetic parameters. The electron-donating amino group could potentially decrease the rate of reactions where the electrophilicity of the carboxyl group is crucial, while the electron-withdrawing nature of the pyridinyl ring might counteract this effect. The precise impact would depend on the specific reaction and conditions.
Role of Amino and Carboxyl Functional Groups in Guiding Reactivity
The amino and carboxyl groups are the primary drivers of reactivity in this compound. Their relative positions on the benzene (B151609) ring, as well as the presence of the pyridinyl substituent, create a unique electronic and steric environment that guides the molecule's chemical behavior.
The amino group is an activating, ortho-para directing group due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the carboxyl group is a deactivating, meta-directing group because it withdraws electron density. In this compound, these groups are ortho to each other, leading to complex electronic effects.
The acidity of the carboxyl group and the basicity of the amino group are key determinants of reactivity. The "ortho effect" is a phenomenon observed in ortho-substituted benzoic acids, where the ortho-substituent, regardless of its electronic nature, generally increases the acidity of the carboxylic acid compared to benzoic acid itself. byjus.com However, intramolecular hydrogen bonding between the ortho-amino and carboxyl groups can sometimes complicate this effect by stabilizing the protonated form, making it more difficult to deprotonate. stackexchange.comechemi.com
The relative basicity of the amino and carboxyl groups is also influenced by their positions. In para-aminobenzoic acid, resonance effects make the carboxylic acid group more basic and the amino group less basic. nih.gov In the ortho isomer, the proximity of the two groups allows for a simultaneous interaction of a proton with both groups, which can stabilize and delocalize the charge. nih.gov
| Isomer of Aminobenzoic Acid | pKa |
| ortho-aminobenzoic acid | 4.95 |
| meta-aminobenzoic acid | 4.79 |
| para-aminobenzoic acid | 4.85 |
This table shows the pKa values for the isomers of aminobenzoic acid, illustrating the influence of substituent position on acidity.
Advanced Spectroscopic and Crystallographic Elucidation Methodologies of 3 Amino 4 Pyridin 4 Yl Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 3-Amino-4-(pyridin-4-yl)benzoic acid, both ¹H and ¹³C NMR spectroscopy provide critical information for its structural assignment.
In the ¹H NMR spectrum, the chemical shifts, splitting patterns, and integration of the signals correspond to the different types of protons in the molecule. The aromatic protons on the benzoic acid and pyridine (B92270) rings would appear in the downfield region, typically between 6.0 and 9.0 ppm. The protons of the amino group (-NH₂) would likely appear as a broad singlet, and the acidic proton of the carboxylic acid group (-COOH) would be a singlet at a very downfield chemical shift, often above 10 ppm.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted ranges based on the analysis of similar structures, as direct experimental data was not found.)
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | >10 (singlet) | 165 - 175 |
| Aromatic (Benzoic Ring) | 6.5 - 8.0 (multiplets) | 110 - 150 |
| Aromatic (Pyridine Ring) | 7.0 - 8.5 (multiplets) | 120 - 160 |
| Amino (-NH₂) | Broad singlet | Not Applicable |
Mass Spectrometry (MS) Techniques for Molecular Formula Validation and Purity Assessment
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable for validating its molecular formula.
The molecular formula of this compound is C₁₂H₁₀N₂O₂. nih.gov The calculated exact mass for this compound is 214.074227566 Da. nih.gov An experimental HRMS measurement that provides a mass-to-charge ratio (m/z) value very close to this theoretical value would serve as strong evidence for the correct molecular formula. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for such analyses. A related compound, 3-(pyridin-4-yl)benzoic acid, has shown a protonated molecule [M+H]⁺ peak at m/z 200 in LC-MS (ESI) analysis. chemicalbook.com
In addition to molecular formula validation, mass spectrometry can be used to assess the purity of a sample. The presence of peaks corresponding to impurities would be readily detected, allowing for the evaluation of the sample's homogeneity.
Table 2: Molecular Formula and Mass Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀N₂O₂ | nih.gov |
| Molecular Weight | 214.22 g/mol | nih.gov |
| Exact Mass | 214.074227566 Da | nih.gov |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
The IR spectrum of this compound is expected to show several characteristic absorption bands. The O-H stretching vibration of the carboxylic acid group will appear as a very broad band in the region of 3300-2500 cm⁻¹. The N-H stretching vibrations of the primary amine group are expected in the 3500-3300 cm⁻¹ region, typically as two distinct bands. The C=O stretching vibration of the carboxylic acid will give a strong absorption band around 1700-1680 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings will appear in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the amino group is expected around 1340-1250 cm⁻¹.
Raman spectroscopy provides complementary information. While the O-H and N-H stretches are often weak in Raman, the aromatic ring vibrations and the C=O stretch are typically strong. The symmetric breathing modes of the aromatic rings are particularly characteristic in the Raman spectrum.
Table 3: Expected Characteristic IR and Raman Vibrational Frequencies for this compound (Note: These are predicted ranges based on the analysis of similar structures, as direct experimental data was not found.)
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
| Carboxylic Acid (-COOH) | O-H Stretch | 3300 - 2500 (broad) | Weak |
| C=O Stretch | 1700 - 1680 (strong) | Strong | |
| C-O Stretch | 1320 - 1210 (medium) | Medium | |
| Amino (-NH₂) | N-H Stretch | 3500 - 3300 (two bands) | Weak |
| Aromatic Rings | C-H Stretch | >3000 (medium) | Strong |
| C=C Stretch | 1600 - 1450 (medium-strong) | Strong |
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself has not been found in the searched literature, the crystal structure of the closely related compound, 3-(4-Pyridyl)benzoic acid, provides significant insights into the likely solid-state structure. nih.govresearchgate.net
For 3-(4-Pyridyl)benzoic acid, the crystal system is orthorhombic with the space group Pbca. researchgate.net The unit cell dimensions are a = 13.828(2) Å, b = 7.010(1) Å, and c = 19.472(3) Å. researchgate.net This detailed structural information allows for a precise determination of bond lengths, bond angles, and torsion angles within the molecule.
Based on the structure of 3-(4-Pyridyl)benzoic acid, it is highly probable that the crystal packing of this compound is dominated by hydrogen bonding. In the crystal structure of 3-(4-Pyridyl)benzoic acid, intermolecular O-H···N hydrogen bonds link neighboring molecules into infinite chains. nih.govresearchgate.net The presence of the additional amino group in this compound would introduce further possibilities for hydrogen bonding, such as N-H···O and N-H···N interactions, potentially leading to a more complex three-dimensional network. These interactions would play a crucial role in the stability and physical properties of the crystal.
The conformation of the molecule in the solid state can also be elucidated from single-crystal X-ray diffraction data. In the case of 3-(4-Pyridyl)benzoic acid, the molecule is not planar. nih.govresearchgate.net The dihedral angle between the benzene (B151609) and pyridine rings is 32.14(7)°. nih.govresearchgate.net The carboxylic acid group is also slightly twisted with respect to the benzene ring. nih.govresearchgate.net It is expected that this compound would adopt a similarly non-planar conformation in the crystalline state due to steric hindrance between the two aromatic rings. The specific torsion angles would be influenced by the crystal packing forces and the intramolecular interactions involving the amino group.
Table 4: Crystallographic Data for the Analogous Compound 3-(4-Pyridyl)benzoic acid
| Parameter | Value | Source |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | Pbca | researchgate.net |
| a (Å) | 13.828(2) | researchgate.net |
| b (Å) | 7.010(1) | researchgate.net |
| c (Å) | 19.472(3) | researchgate.net |
| Dihedral Angle (Benzene-Pyridine) | 32.14(7)° | nih.govresearchgate.net |
Computational and Theoretical Chemistry Studies of 3 Amino 4 Pyridin 4 Yl Benzoic Acid
Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These calculations can predict molecular stability, reactivity, and various spectroscopic properties.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. thaiscience.info It offers a balance between accuracy and computational cost, making it suitable for studying complex molecules.
Molecular Geometry and Energetics: A primary application of DFT is the optimization of the molecular geometry to find the most stable, lowest-energy conformation. For 3-Amino-4-(pyridin-4-yl)benzoic acid, this involves calculating the bond lengths, bond angles, and dihedral angles that define the spatial arrangement of its atoms. For instance, in a related molecule, (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid, crystallographic data revealed a V-shaped conformation with a significant dihedral angle of 59.69° between the benzene (B151609) and pyridine (B92270) rings. nih.gov DFT calculations would provide similar insights into the planarity and orientation of the pyridine and benzoic acid rings in this compound. The calculations would also determine the molecule's total energy, heat of formation, and vibrational frequencies.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. thaiscience.infooaji.net The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. thaiscience.info Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. oaji.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. thaiscience.info For example, DFT studies on various organic molecules have calculated HOMO-LUMO energy gaps to predict their stability and reactivity. thaiscience.inforesearchgate.net For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the regions most susceptible to electron donation and acceptance, respectively.
Table 1: Key Parameters from DFT Calculations This table illustrates the typical quantum chemical parameters obtained from DFT calculations. Specific values for this compound are not available from the search results.
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the electron-donating ability (nucleophilicity) |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron-accepting ability (electrophilicity) |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Indicates chemical reactivity and kinetic stability |
| Ionization Potential (I) | Energy required to remove an electron (approximated as -EHOMO) | Measure of the molecule's tendency to be oxidized |
| Electron Affinity (A) | Energy released when an electron is added (approximated as -ELUMO) | Measure of the molecule's tendency to be reduced |
| Electronegativity (χ) | The ability of an atom to attract shared electrons | Defines the overall chemical character |
| Chemical Hardness (η) | Resistance to change in electron distribution | Relates to the stability of the molecule |
| Chemical Softness (S) | Reciprocal of chemical hardness | Indicates the molecule's polarizability |
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. thaiscience.inforesearchgate.net The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate different potential values.
Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. These areas often correspond to lone pairs of electrons on heteroatoms like oxygen or nitrogen. In this compound, the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group would be expected to be regions of high negative potential.
Regions of positive electrostatic potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. These areas are usually found around hydrogen atoms, particularly those attached to electronegative atoms (like the H of the amino and carboxylic acid groups). The MEP map provides a clear, three-dimensional picture of the molecule's reactive sites and is instrumental in understanding intermolecular interactions, such as hydrogen bonding. researchgate.netproteopedia.org
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While quantum chemical calculations often focus on a single, optimized structure, molecules are dynamic entities that can adopt various conformations. Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a molecule, providing insights into its flexibility and dynamic behavior. plos.orgmdpi.com
For this compound, an MD simulation would reveal the rotational freedom around the single bond connecting the pyridine and benzoic acid rings. This would help to understand the range of possible dihedral angles and identify the most populated conformational states in a given environment (e.g., in a solvent). Such simulations are crucial for understanding how the molecule's shape might change upon interacting with a biological target, like an enzyme active site. mdpi.com The stability of the molecule's conformation and its interactions with its surroundings can be assessed by analyzing parameters like the root-mean-square deviation (RMSD) over the simulation time. plos.org
In Silico Prediction of Reactivity and Potential Interaction Sites
In silico methods encompass a range of computational techniques used to predict chemical and biological properties, thereby reducing the need for extensive laboratory experiments. For this compound, the results from DFT, MEP, and MD simulations collectively contribute to a comprehensive in silico profile of its reactivity and interaction potential.
Reactivity Prediction: The HOMO-LUMO energy gap and the distribution of these orbitals, as determined by DFT, provide a quantitative measure of the molecule's reactivity. thaiscience.info A smaller gap would suggest higher reactivity. The locations of the HOMO and LUMO on the molecular structure pinpoint the likely sites for oxidation and reduction, respectively.
Interaction Site Prediction: The MEP map is a primary tool for predicting non-covalent interaction sites. researchgate.net The negative potential regions (e.g., pyridine nitrogen, carboxyl oxygens) are predicted to act as hydrogen bond acceptors, while the positive regions (e.g., amino and carboxyl hydrogens) are predicted to be hydrogen bond donors. This information is critical for designing molecules that can bind to specific biological targets or form desired crystal structures. The combination of static quantum chemical pictures with dynamic MD simulations provides a more complete understanding of how this compound is likely to behave and interact in a real-world chemical or biological system.
Chemical Reactivity and Derivatization Strategies for 3 Amino 4 Pyridin 4 Yl Benzoic Acid
Functionalization of the Amino and Carboxyl Groups for Library Synthesis
The presence of both an amino and a carboxyl group on the same aromatic scaffold makes 3-Amino-4-(pyridin-4-yl)benzoic acid an ideal candidate for the synthesis of compound libraries through common functionalization reactions.
The carboxylic acid moiety can be readily converted into esters and amides. Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions, a classic example being the Fischer-Speier esterification. libretexts.orgresearchgate.net Alternatively, coupling agents can be employed for reactions under milder conditions. google.comgoogle.com Amide bond formation, a cornerstone of medicinal chemistry, can be accomplished by activating the carboxylic acid with a variety of reagents followed by the addition of a primary or secondary amine. nih.govrsc.orgresearchgate.netresearchgate.net Common coupling agents include carbodiimides (like DCC or EDC) and phosphonium (B103445) or uronium salts (such as BOP, PyBOP, or HATU). nih.gov These reactions are fundamental in the construction of peptide-like structures and other complex organic molecules. caltech.edunih.gov
The amino group, being a nucleophile, can undergo a range of derivatization reactions. N-alkylation can introduce various alkyl or arylalkyl substituents, which can significantly modulate the compound's properties. monash.eduorganic-chemistry.org Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a common method for introducing diverse substituents. Acylation of the amino group to form amides is another facile transformation, typically achieved by reacting the amine with an acyl chloride or anhydride.
The bifunctional nature of this compound allows for orthogonal protection strategies, enabling the selective functionalization of one group while the other is masked. This approach is crucial for the controlled, stepwise synthesis of more complex derivatives.
Below is a table summarizing common functionalization reactions for the amino and carboxyl groups:
| Reaction Type | Functional Group | Reagents and Conditions | Product Type |
| Esterification | Carboxyl | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Ester |
| Amide Coupling | Carboxyl | Amine, Coupling Agent (e.g., HATU, EDC), Base | Amide |
| N-Alkylation | Amino | Alkyl Halide, Base | Secondary/Tertiary Amine |
| N-Acylation | Amino | Acyl Chloride or Anhydride, Base | Amide |
| Reductive Amination | Amino | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine |
Reactions at the Pyridine (B92270) Nitrogen Atom for Coordination or Protonation Studies
The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a Lewis basic site. This characteristic allows it to participate in coordination with metal ions and to undergo protonation in the presence of acids.
In the field of coordination chemistry, the pyridine nitrogen can act as a ligand, donating its electron pair to a metal center to form coordination complexes or metal-organic frameworks (MOFs). rsc.orgmdpi.com The geometry and electronic properties of the resulting metal complex are influenced by the nature of the metal ion and the other ligands present. Such coordination can be used to design novel materials with specific catalytic, magnetic, or photophysical properties.
Protonation of the pyridine nitrogen occurs in acidic media, leading to the formation of a pyridinium (B92312) salt. mdpi.com This modification significantly alters the electronic properties of the molecule, increasing its water solubility and potentially influencing its biological activity and intermolecular interactions. The extent of protonation is dependent on the pKa of the pyridine nitrogen and the pH of the solution. Spectroscopic techniques such as NMR can be used to study these protonation events. mdpi.com
The following table outlines the reactivity at the pyridine nitrogen:
| Reaction Type | Site | Reagents | Product | Application |
| Coordination | Pyridine Nitrogen | Metal Salt (e.g., ZnCl₂, Cu(OAc)₂) | Metal Complex | Catalysis, Materials Science |
| Protonation | Pyridine Nitrogen | Acid (e.g., HCl, CSA) | Pyridinium Salt | Modulation of Solubility and Bioactivity |
Cyclization and Condensation Reactions Utilizing this compound as a Precursor
The ortho-relationship of the amino and carboxylic acid groups on the benzene (B151609) ring of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems through cyclization and condensation reactions. nih.gov These reactions often lead to the formation of fused ring systems with interesting pharmacological profiles.
For instance, intramolecular condensation between the amino and carboxyl groups, or their derivatives, can lead to the formation of lactams. The reaction of the amino group with a suitable dicarbonyl compound or its equivalent can result in the formation of various nitrogen-containing heterocycles. nih.gov The specific heterocyclic system formed depends on the nature of the condensing reagent.
Furthermore, derivatives of this compound can be designed to undergo intramolecular cyclization to form more complex polycyclic structures. researchgate.netacs.orgorganic-chemistry.orgacs.orgrsc.orgresearchgate.net For example, after functionalization of the amino group, a subsequent reaction could induce cyclization with a neighboring group. These strategies are powerful tools for generating molecular diversity and accessing novel chemical scaffolds. mdpi.com
Examples of potential cyclization reactions are presented in the table below:
| Reaction Type | Reactants | Product Heterocycle |
| Intramolecular Amidation | Activated carboxyl derivative of the title compound | Benzolactam derivative |
| Condensation | Title compound and a β-ketoester | Pyridinyl-quinolone derivative |
| Pictet-Spengler type reaction | Derivative of the title compound with an aldehyde | Tetrahydro-β-carboline analogue |
Polymerization and Oligomerization via this compound Monomers
The bifunctional nature of this compound, possessing both an amine and a carboxylic acid, allows it to act as an AB-type monomer in polycondensation reactions. This can lead to the formation of polyamides, which are polymers linked by amide bonds. nih.govgoogle.com The resulting aromatic polyamides would be expected to exhibit high thermal stability and mechanical strength due to the rigid nature of the aromatic backbone.
Furthermore, by incorporating other monomers, copolyamides or poly(ester-amide)s can be synthesized. pnrjournal.comresearchgate.netupc.eduresearchgate.netrsc.orgrsc.orgnih.gov For example, copolymerization with a diol could lead to the formation of a poly(ester-amide), a class of polymers known for their biodegradability and potential applications in the biomedical field. nih.gov The properties of the resulting polymer can be tailored by controlling the ratio of the monomers and the polymerization conditions.
The pyridine moiety within the polymer backbone can also impart unique properties, such as altered solubility, thermal behavior, and the ability to coordinate with metal ions, opening up possibilities for the development of functional materials.
The table below summarizes the potential polymerization reactions:
| Polymer Type | Comonomer(s) | Key Linkage | Potential Properties |
| Polyamide | None (self-condensation) | Amide | High thermal stability, rigidity |
| Copolyamide | Diamine and/or Diacid | Amide | Tunable mechanical and thermal properties |
| Poly(ester-amide) | Diol | Ester and Amide | Biodegradability, biomedical applications |
Exploration of 3 Amino 4 Pyridin 4 Yl Benzoic Acid in Advanced Materials and Supramolecular Chemistry
Coordination Chemistry and Metal-Organic Frameworks (MOFs) Utilizing 3-Amino-4-(pyridin-4-yl)benzoic acid as a Linker
The molecular architecture of this compound, featuring both a carboxylate group and a pyridyl nitrogen, makes it an exemplary linker, or "ligand," for the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of crystalline porous materials formed by the self-assembly of metal ions or clusters with organic linkers. The linker's geometry and functionality are crucial in dictating the resulting MOF's topology, porosity, and chemical properties. The pyridyl-carboxylate nature of this ligand allows it to bridge metal centers in various ways, leading to structurally diverse and potentially functional materials.
Design and Synthesis of this compound-based MOFs
The design of MOFs using linkers like this compound leverages the predictable coordination chemistry of its functional groups. The carboxylate group can coordinate to metal ions in a monodentate, bidentate chelating, or bidentate bridging fashion, while the pyridyl nitrogen acts as a strong Lewis base to bind to another metal center. This bifunctional nature enables the formation of robust, extended three-dimensional networks.
The synthesis of these MOFs is typically achieved under solvothermal conditions, where the metal salt and the organic linker are dissolved in a high-boiling-point solvent and heated in a sealed vessel. The specific reaction conditions, such as temperature, solvent system, pH, and the molar ratio of reactants, can influence the final structure and topology of the framework.
While direct synthetic reports for MOFs from this compound are emerging, extensive research on its close analogue, 3-nitro-4-(pyridin-4-yl)benzoic acid, provides significant insight. The nitro-functionalized linker, a synthetic precursor to the amino version, has been successfully used to construct topologically diverse MOFs with different metal ions like Cadmium (Cd) and Nickel (Ni). These studies demonstrate that a single ligand can produce various network structures by carefully tuning the synthetic parameters, a principle that directly applies to its amino-functionalized counterpart.
Characterization of Coordination Environments in this compound Complexes
The coordination environment within a MOF describes the geometry and bonding of the metal ions with the surrounding linkers. This is typically elucidated using single-crystal X-ray diffraction. In complexes formed with pyridyl-carboxylate linkers, metal ions can adopt various coordination geometries, such as octahedral or pentagonal bipyramidal.
For instance, in studies with the analogous 3-nitro-4-(pyridin-4-yl)benzoic acid ligand, Cd(II) ions have been observed in distorted pentagonal bipyramidal geometries, coordinating to both pyridyl nitrogen atoms and carboxylate oxygen atoms from multiple linkers. In some cases, two metal ions can be bridged by carboxylate groups to form binuclear secondary building units (SBUs). These SBUs then act as nodes that are further connected by the linkers to extend the framework in three dimensions. The amino group on the this compound linker generally does not participate in direct coordination to the primary metal centers but becomes an accessible functional group within the MOF pores, capable of influencing the material's properties and enabling further applications.
Table 1: Representative MOF Structures Synthesized with the Analogous 3-nitro-4-(pyridin-4-yl)benzoic acid Linker
| MOF Designation | Metal Ion | Coordination Geometry | Framework Topology | Key Structural Feature |
|---|---|---|---|---|
| MOF (1) | Cd(II) | Distorted Pentagonal Bipyramidal [CdN2O5] | dia (diamondoid) | Fourfold interpenetrating 3D framework |
| MOF (2) | Cd(II) | [CdNO6] and [CdN2O4] | pcu (primitive cubic) | Non-interpenetrating 3D framework with binuclear [Cd2(COO)3] clusters |
| MOF (3) | Ni(II) | Elongated Octahedral [NiN2O4] | sql (square lattice) | 2D network further assembled into a 3D supramolecular framework via hydrogen bonds |
Supramolecular Assemblies and Hydrogen-Bonded Networks Involving this compound
Beyond coordination chemistry, this compound is an excellent candidate for building complex architectures through supramolecular interactions, primarily hydrogen bonding. The molecule possesses multiple hydrogen bond donor and acceptor sites: the carboxylic acid group (donor and acceptor), the amino group (donor), and the pyridyl nitrogen (acceptor).
These functional groups can engage in a variety of predictable hydrogen-bonding patterns, known as supramolecular synthons. The most robust and commonly observed synthon in similar systems is the carboxylic acid⋯pyridine (B92270) interaction, which forms a strong O—H⋯N hydrogen bond. Additionally, the carboxylic acid groups can form dimers with each other (O—H⋯O), and the amino groups can interact with carboxylic acids (N—H⋯O), pyridine nitrogens (N—H⋯N), or other amino groups (N—H⋯N). This multiplicity of interaction sites allows for the self-assembly of molecules into one-dimensional chains, two-dimensional sheets, or intricate three-dimensional hydrogen-bonded networks. The specific arrangement in the solid state is governed by the delicate balance between these various possible interactions.
Table 2: Potential Hydrogen-Bonding Interactions of this compound
| Donor Group | Acceptor Group | Synthon Type | Potential Supramolecular Structure |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Pyridyl Nitrogen | Heterosynthon (O—H⋯N) | Chains, Layers |
| Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | Homosynthon (O—H⋯O) | Dimers |
| Amino (-NH2) | Carboxylic Acid (-COOH) | Heterosynthon (N—H⋯O) | Cross-linking of chains/layers |
| Amino (-NH2) | Pyridyl Nitrogen | Heterosynthon (N—H⋯N) | Cross-linking of chains/layers |
| Amino (-NH2) | Amino (-NH2) | Homosynthon (N—H⋯N) | Inter-assembly linkages |
Application of this compound in Catalysis (e.g., as a ligand in organometallic catalysis)
The functional groups on this compound make it a promising ligand for applications in organometallic catalysis. When incorporated into a larger structure like a MOF, the ligand can be used to create stable, heterogeneous catalysts. The properties of an organometallic catalyst are determined by both the metal center and the surrounding ligand environment. tdx.cat
A key strategy involves using the ligand's functional groups to anchor catalytically active metal ions. For example, a closely related ligand, 3-amino-4-(2-pyridyl) benzoic acid, has been successfully used to atomically disperse palladium (Pd) catalytic centers within a MOF. nih.gov In this design, the amino group and the adjacent pyridyl nitrogen act as an N,N'-bidentate chelation site, stably anchoring the Pd ions. nih.gov This creates a single-site heterogeneous catalyst that can be used for reactions like the Heck cross-coupling. nih.gov The MOF framework prevents the metal catalyst from leaching or agglomerating, enhancing its stability and allowing for easy recycling. nih.gov
Similarly, the this compound ligand could be employed to create catalytic MOFs. The metal nodes of the MOF itself can act as Lewis acid catalytic sites, or the amino groups within the pores can be used for post-synthetic modification to introduce other catalytic functionalities. The ability to modify the ligand environment by changing the metal or functionalizing the ligand allows for the tuning of catalytic activity and selectivity for specific organic transformations. tdx.cat
Development of Sensing Materials Based on this compound
Materials constructed from this compound, particularly luminescent MOFs, are promising candidates for the development of chemical sensors. Luminescent MOFs can detect target analytes through changes in their fluorescence intensity, such as quenching (turn-off) or enhancement (turn-on). nih.govnih.gov The sensing mechanism often relies on specific interactions between the analyte and the functional sites within the MOF.
The uncoordinated amino groups and Lewis basic pyridyl sites exposed within the pores of a MOF built from this linker can serve as recognition sites for various analytes. nih.govresearchgate.net For instance, amino-functionalized MOFs have demonstrated high selectivity and sensitivity for detecting metal ions like Fe³⁺ through fluorescence quenching. researchgate.net The amino groups can also form hydrogen bonds with specific molecules, leading to a detectable response. In one study, an amino-functionalized MOF was used for the selective "turn-on" fluorescence detection of the amino acids lysine and arginine, where hydrogen bonding between the analyte and the MOF's amino groups was identified as the key interaction. nih.gov The pyridyl sites can also selectively bind to certain metal ions, leading to a luminescent response. researchgate.net The combination of these functional groups in a single framework could enable the development of multifunctional sensors capable of detecting a range of different chemical species.
Future Research Directions and Unexplored Potential of 3 Amino 4 Pyridin 4 Yl Benzoic Acid
The unique molecular architecture of 3-Amino-4-(pyridin-4-yl)benzoic acid, which combines a benzoic acid moiety with a pyridine (B92270) ring and an amino group, presents a versatile scaffold for a multitude of scientific explorations. While its current applications are still emerging, the future research directions and unexplored potential of this compound and its derivatives are vast and promising. This article delves into prospective avenues of research, focusing on scalable synthesis, computational modeling, expansion into novel material applications, and the overarching challenges and opportunities within academic research.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Amino-4-(pyridin-4-yl)benzoic acid, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via hydrolysis of its methyl ester precursor under acidic or basic conditions. For example, methyl 3-amino-4-(6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)benzoate (121b) undergoes hydrolysis with NaOH or HCl to yield the carboxylic acid derivative with >95% efficiency . Purity is validated using HPLC (≥95% purity threshold) and mass spectrometry (e.g., ESI-MS: observed m/z 284.05 vs. calculated 284.10) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DMSO-d6 solvent (e.g., aromatic protons at δ 7.73 ppm, NH2 at δ 12.19 ppm) .
- Mass Spectrometry : Use ESI-MS to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H⋯O interactions at 2.624 Å) using programs like SHELXL .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in coordination chemistry?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties, such as HOMO-LUMO gaps, to predict ligand-metal binding affinity. The pyridyl and carboxylate groups are key chelation sites, with charge distribution favoring coordination to transition metals (e.g., Cu²+, Zn²+) .
Q. How do structural variations impact hydrogen-bonding networks in crystalline forms?
- Methodological Answer : X-ray diffraction reveals dihedral angles (e.g., 30.14° between pyridine and benzene rings) and hydrogen-bond motifs (e.g., N–H⋯O, C–H⋯O). Refinement via SHELXL (R-factor < 0.05) optimizes bond geometry, while Mercury software visualizes supramolecular chains .
Q. How to resolve contradictions in spectral data during synthesis optimization?
- Methodological Answer : Cross-validate using:
- Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism) in DMSO-d6 .
- IR Spectroscopy : Confirm NH2 (≈3300 cm⁻¹) and COOH (≈1700 cm⁻¹) functional groups.
- Database Cross-Checks : Compare with NIST Chemistry WebBook for benzoic acid derivatives .
Experimental Design & Data Analysis
Q. What strategies optimize reaction yields for derivatives with sensitive functional groups?
- Methodological Answer :
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) for NH2 during ester hydrolysis to prevent side reactions .
- Catalytic Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura couplings with pyridyl boronic acids .
- In Situ Monitoring : Employ TLC (silica gel, ethyl acetate/hexane) or inline FTIR for real-time reaction tracking.
Q. How to design MOFs/COFs using this compound as a linker?
- Methodological Answer : The carboxylate and pyridyl groups enable coordination with metal nodes (e.g., Zn₄O clusters). Solvothermal synthesis (e.g., 433 K, 72 h) in DMF/water mixtures produces porous frameworks. Characterize BET surface area (>1000 m²/g) and stability via PXRD after solvent exchange .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Synthetic Yield | 97% (ester hydrolysis) | |
| ESI-MS (m/z) | Observed: 284.05; Calculated: 284.10 | |
| X-ray Hydrogen Bond (O–H⋯O) | 2.624 Å | |
| DFT HOMO-LUMO Gap | 4.2 eV (B3LYP/6-31G*) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
